molecular formula C12H24N2O B5953123 N-butyl-2,6-dimethylpiperidine-1-carboxamide

N-butyl-2,6-dimethylpiperidine-1-carboxamide

Cat. No.: B5953123
M. Wt: 212.33 g/mol
InChI Key: MHRXYYPTQNFXTH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2,6-dimethylpiperidine-1-carboxamide involves the reaction of N-butylpipecolic acid with 2,6-dimethylaniline. The reaction typically occurs under controlled conditions to ensure the formation of the desired product . The process involves the use of solvents such as ethanol, chloroform, and acetone, which aid in the solubility and reaction efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2,6-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidinecarboxamide compounds .

Mechanism of Action

The mechanism of action of N-butyl-2,6-dimethylpiperidine-1-carboxamide involves its interaction with sodium channels in nerve cells. By blocking these channels, the compound inhibits the transmission of nerve signals, leading to its anesthetic effects . This action is particularly useful in medical procedures where localized pain relief is required.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-butyl-2,6-dimethylpiperidine-1-carboxamide include:

Uniqueness

This compound is unique due to its specific structural configuration, which contributes to its potency and duration of action as a local anesthetic. Its ability to effectively block sodium channels and provide prolonged pain relief makes it a valuable compound in medical and research applications .

Properties

IUPAC Name

N-butyl-2,6-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-4-5-9-13-12(15)14-10(2)7-6-8-11(14)3/h10-11H,4-9H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRXYYPTQNFXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1C(CCCC1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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